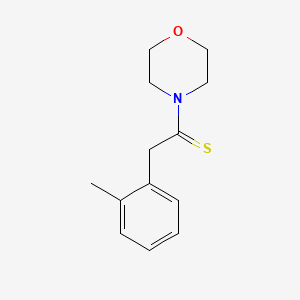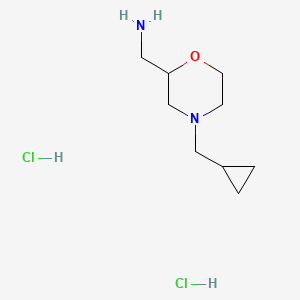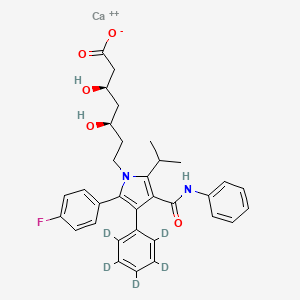![molecular formula C17H26O4S B586363 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 CAS No. 1796539-93-9](/img/no-structure.png)
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6” is a chemical compound with the molecular formula C₁₇H₂₆O₄S . It appears as a colorless liquid . This compound falls under the category of building blocks, pharmaceutical/API drug impurities/metabolites, and vitamin derivatives .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 326.45 and a molecular formula of C₁₇H₂₆O₄S . It is soluble in chloroform, dichloromethane, and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for identifying protein interactions and understanding cellular processes at the molecular level .
Synthesis of Heterocycles
The 2H-pyran ring system is a key structural motif in many natural products. This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Valence Isomerism Studies
Researchers use this compound to study valence isomerism, which is the phenomenon where compounds with the same formula exist in multiple structural forms. Understanding this helps in the development of new materials with unique electronic and optical properties .
Advanced Organic Synthesis
In organic chemistry, this compound aids in the development of advanced synthetic strategies. It’s used to create complex molecules that can lead to the discovery of new drugs and materials .
Reference Standard for Testing
Due to its well-defined structure, it serves as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .
Study of Physicochemical Properties
The compound is used to explore the physicochemical properties of 2H-pyrans, such as their stability and reactivity. This information is vital for the design of stable and effective drugs .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves the use of several starting materials and a series of reactions to produce the final compound.", "Starting Materials": [ "2,6-dimethyl-4-hydroxybenzaldehyde", "phenylsulfonyl chloride", "2,3-epoxypropanol", "sodium borohydride", "deuterated acetic acid", "sodium hydroxide", "2,2-dimethyl-1,3-propanediol", "tetrahydrofuran", "trifluoroacetic acid", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde by reacting 2,6-dimethyl-4-hydroxybenzaldehyde with phenylsulfonyl chloride in the presence of sodium hydroxide.", "Step 2: Reduction of 2,3-epoxypropanol with sodium borohydride to form 2,3-dihydroxypropanol.", "Step 3: Protection of the hydroxyl group of 2,3-dihydroxypropanol with 2,2-dimethyl-1,3-propanediol in the presence of trifluoroacetic acid to form 2,2-dimethyl-1,3-dioxolane-4-methanol.", "Step 4: Reaction of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of magnesium sulfate and tetrahydrofuran to form Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6.", "Step 5: Purification of the final product using deuterated acetic acid and water." ] } | |
CAS-Nummer |
1796539-93-9 |
Produktname |
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 |
Molekularformel |
C17H26O4S |
Molekulargewicht |
332.488 |
IUPAC-Name |
2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3 |
InChI-Schlüssel |
BXLVDRBXXXGMES-KFGOYQOSSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)


![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)

